molecular formula C6H9N5O B12962296 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide

4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide

Cat. No.: B12962296
M. Wt: 167.17 g/mol
InChI Key: VCLLNBJQUNKPPW-UHFFFAOYSA-N
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Description

4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide is a compound belonging to the class of organic compounds known as hydropyrimidines. These compounds contain a hydrogenated pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compound is characterized by the presence of amino, hydroxy, and carboximidamide functional groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide typically involves the reaction of 4-amino-2-methyl-5-pyrimidinecarbonitrile with hydroxylamine hydrochloride in dimethyl sulfoxide. The reaction is carried out at a temperature of 40°C for 92 hours, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide biosynthesis, leading to disruptions in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-hydroxymethyl-2-methylpyrimidine: This compound is structurally similar and shares some chemical properties.

    4-Amino-2-methyl-5-pyrimidinecarbonitrile: Another related compound used in the synthesis of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide.

Uniqueness

This compound is unique due to its specific functional groups and their arrangement on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H9N5O

Molecular Weight

167.17 g/mol

IUPAC Name

4-amino-N'-hydroxy-2-methylpyrimidine-5-carboximidamide

InChI

InChI=1S/C6H9N5O/c1-3-9-2-4(5(7)10-3)6(8)11-12/h2,12H,1H3,(H2,8,11)(H2,7,9,10)

InChI Key

VCLLNBJQUNKPPW-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC=C(C(=N1)N)/C(=N/O)/N

Canonical SMILES

CC1=NC=C(C(=N1)N)C(=NO)N

Origin of Product

United States

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